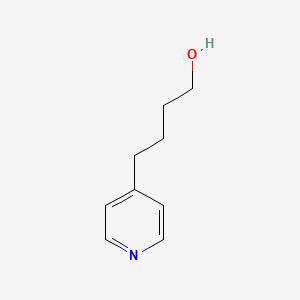
4-Pyridinebutanol
描述
准备方法
Synthetic Routes and Reaction Conditions: 4-Pyridinebutanol can be synthesized through several methods. One common approach involves the reduction of 4-pyridinecarboxaldehyde with butanol under suitable reaction conditions, such as heating under acidic or basic conditions . Another method involves the use of sodium borohydride and lithium chloride in tetrahydrofuran, followed by the addition of methyl isonicotinate and heating under reflux .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .
化学反应分析
Types of Reactions: 4-Pyridinebutanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include 4-pyridinecarboxylic acid (from oxidation) and various halogenated derivatives (from substitution) .
科学研究应用
4-Pyridinebutanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 4-Pyridinebutanol is primarily related to its role as an intermediate in drug synthesis. It interacts with various molecular targets and pathways, depending on the specific drug it helps to synthesize. For example, in the synthesis of tirofiban, it contributes to the inhibition of platelet aggregation by targeting the glycoprotein IIb/IIIa receptor on platelets .
相似化合物的比较
4-Pyridinemethanol: Another pyridine derivative with similar properties and applications.
Uniqueness: 4-Pyridinebutanol is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various pharmaceutical compounds. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
4-pyridin-4-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGNRLFZUNCBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382791 | |
| Record name | 4-pyridinebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5264-15-3 | |
| Record name | 4-pyridinebutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
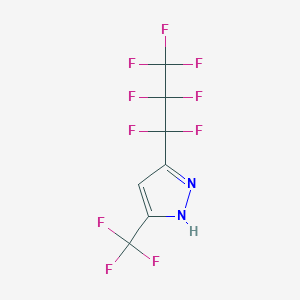
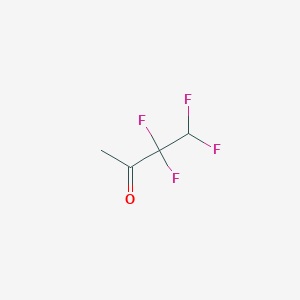

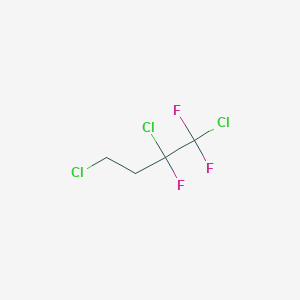
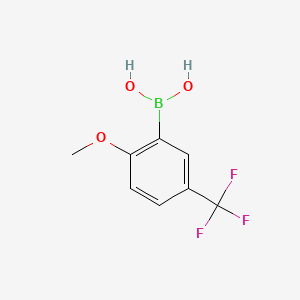
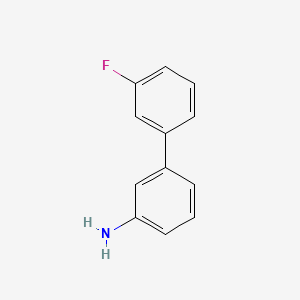
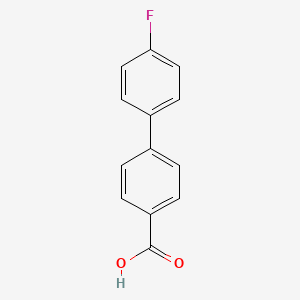
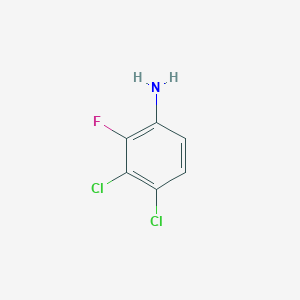
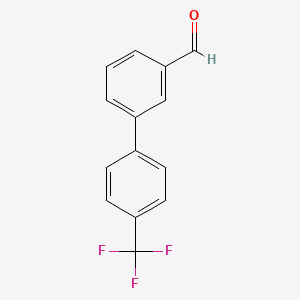
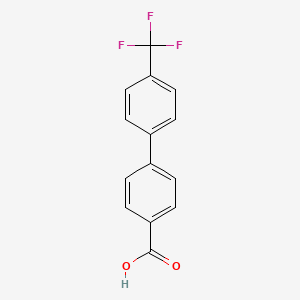
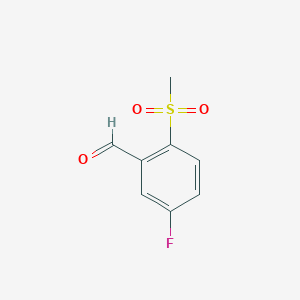
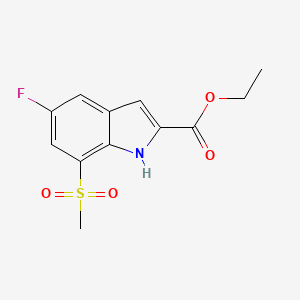
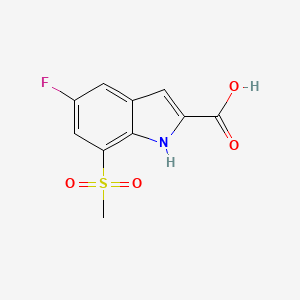
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304082.png)
